molecular formula C22H23N3O3S B4504400 N~1~-(2-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(2-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4504400
M. Wt: 409.5 g/mol
InChI Key: RVVKWINKSHZRIG-UHFFFAOYSA-N
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Description

N~1~-(2-Methoxyphenethyl)-2-[3-[4-(Methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic acetamide derivative characterized by a pyridazinyl core substituted with a 4-(methylsulfanyl)phenyl group and an N-linked 2-methoxyphenethyl side chain. The pyridazine ring’s 6-oxo group contributes to planar rigidity, which may influence molecular stacking and intermolecular interactions .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-20-6-4-3-5-17(20)13-14-23-21(26)15-25-22(27)12-11-19(24-25)16-7-9-18(29-2)10-8-16/h3-12H,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVKWINKSHZRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(2-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the phenyl and methoxyphenethyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Final acylation step: The acetamide moiety is introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring, potentially forming alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

“N~1~-(2-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide” could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and pain.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N~1~-(2-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide” would depend on its specific biological target. For example, if it acts as an anti-inflammatory agent, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation. Detailed studies would be required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares functional and structural motifs with several analogs, enabling comparative analysis of substituent effects, molecular conformation, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of the Target Compound with Analogs

Compound Name / ID Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Pyridazinyl - 4-(Methylsulfanyl)phenyl
- 2-Methoxyphenethyl
Acetamide, Methoxy, Methylsulfanyl Planar pyridazine ring; intramolecular C–H⋯O hydrogen bonding
: 2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyrazolo-pyrimidinyl - 2-Methoxybenzyl
- 2-Fluorophenyl
Acetamide, Methoxy, Fluorophenyl Pyrazolo-pyrimidine core introduces fused heterocyclic rigidity; fluorophenyl enhances electronegativity
: N-(1H-Benzimidazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide Pyridazinyl - 4-Fluorophenyl
- Benzimidazolyl
Acetamide, Fluorophenyl Benzimidazole substituent increases aromatic π-π interactions; fluorophenyl enhances metabolic stability
: N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide Pyridazinyl - 1-Naphthyl
- 4-Acetamidophenyl
Acetamide, Naphthyl Bulky naphthyl group may hinder rotational freedom; dual acetamide groups enhance solubility
: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolyl - 4-(Methylsulfanyl)phenyl
- Phenyl
Acetamide, Methylsulfanyl Non-planar dihydro-pyrazole ring; S(6) intramolecular hydrogen bonding stabilizes conformation
: N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide Pyrimidinyl - 4-Methylphenylsulfonyl
- 2-Chlorophenyl
Acetamide, Sulfonyl, Chlorophenyl Sulfonyl group increases polarity; chlorophenyl enhances halogen bonding

Key Observations from Comparative Analysis

Core Heterocycle Influence: Pyridazine (target compound, ) vs. Pyrazolo-pyrimidine () vs. Pyrimidine (): Pyridazine’s planar structure favors stacking interactions, while pyrazolo-pyrimidine’s fused rings enhance steric hindrance.

Substituent Effects :

  • Methylsulfanyl (target, ) : Enhances lipophilicity, aiding membrane permeability in bioactive analogs .
  • Fluorophenyl () : Increases metabolic stability via reduced oxidative degradation .
  • Naphthyl () : Bulky substituents may limit solubility but improve binding affinity in hydrophobic pockets .

Hydrogen-Bonding Patterns :

  • The target compound’s acetamide and pyridazine-6-oxo groups enable N–H⋯O and C–H⋯O interactions, similar to ’s S(6) motif. In contrast, ’s sulfonyl group prioritizes stronger dipole interactions .

Synthetic Accessibility :

  • Acetamide bridges (common across all compounds) are synthetically tractable via nucleophilic acyl substitution, as seen in ’s methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

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